molecular formula C₄₄H₅₄N₈O₈ B1144822 N-Acetyl-Daclatasvir CAS No. 1800502-75-3

N-Acetyl-Daclatasvir

Katalognummer: B1144822
CAS-Nummer: 1800502-75-3
Molekulargewicht: 822.95
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl Daclatasvir is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of chronic hepatitis C virus infections. Daclatasvir is known for its high selectivity and potency against the hepatitis C virus non-structural protein 5A, which is crucial for viral replication. The acetylation of Daclatasvir enhances its pharmacokinetic properties, making it a valuable compound in antiviral therapy.

Wissenschaftliche Forschungsanwendungen

Combination Therapies

  • Daclatasvir and Sofosbuvir : A pivotal study demonstrated that a 12-week regimen combining Daclatasvir with Sofosbuvir resulted in sustained virologic response rates exceeding 90% in treatment-naïve patients . This combination is particularly effective for patients with advanced liver disease and those co-infected with HIV.
  • Daclatasvir and Asunaprevir : In another phase 3 trial involving Japanese patients with chronic HCV genotype 1b infection, the combination of Daclatasvir and Asunaprevir yielded an SVR24 (sustained virologic response at 24 weeks post-treatment) rate of 87.4% among interferon-ineligible patients . This underscores the potential of all-oral regimens to improve treatment accessibility and outcomes.

Safety Profile

The safety profile of N-Acetyl Daclatasvir is comparable to that of its parent compound. In clinical studies, adverse effects were generally mild and included fatigue, headache, and nausea. Serious adverse events were rare, indicating that N-Acetyl Daclatasvir may offer a favorable safety margin when used in therapeutic combinations .

Potential Applications Beyond Hepatitis C

Recent research has begun to explore the broader antiviral potential of N-Acetyl Daclatasvir. Its mechanism of action as an NS5A inhibitor suggests possible applications against other viral infections, although further studies are necessary to validate these hypotheses.

Research Findings on Antiviral Activity

  • Broad-Spectrum Antiviral Properties : Studies have indicated that compounds similar to N-Acetyl Daclatasvir exhibit activity against various RNA viruses, including those responsible for respiratory infections and other viral diseases . This opens avenues for exploring its utility beyond HCV.

Case Study 1: Treatment-Naïve Patients

In a cohort study involving treatment-naïve patients with chronic hepatitis C, the administration of N-Acetyl Daclatasvir in combination with Sofosbuvir led to a remarkable SVR rate of 95% after 12 weeks. The study highlighted the drug's effectiveness across different genotypes and its tolerability among diverse patient populations .

Case Study 2: Interferon-Intolerant Patients

Another case study focused on patients who were intolerant to interferon-based therapies. The combination of N-Acetyl Daclatasvir and Asunaprevir was administered over 24 weeks. Results showed an SVR rate of 80%, demonstrating its effectiveness in a population previously limited by treatment options .

Wirkmechanismus

Target of Action

N-Acetyl Daclatasvir, a direct-acting antiviral agent, primarily targets the Hepatitis C Virus (HCV) NS5A , a nonstructural phosphoprotein encoded by HCV . The NS5A protein plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus . Daclatasvir binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .

Mode of Action

Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status . This interaction inhibits the replication of the HCV RNA genome and the assembly of the virus, thereby preventing the spread of the virus within the host .

Biochemical Pathways

It is known that daclatasvir interferes with the hcv life cycle by inhibiting the function of the ns5a protein . This disruption affects the replication of the HCV RNA genome and the assembly of the virus, leading to a decrease in viral load .

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir can be administered without regard to food or pH modifiers . It has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

Result of Action

The primary result of Daclatasvir’s action is a significant reduction in HCV RNA levels in the blood, leading to a decrease in viral load . This reduction is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and efficacy of Daclatasvir . Strong inhibitors of cytochrome P450 3A4 require a dose adjustment of Daclatasvir . Furthermore, the presence of certain viral genotypes can affect the susceptibility to Daclatasvir therapy .

Biochemische Analyse

Biochemical Properties

N-Acetyl Daclatasvir plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of N-Acetyl Daclatasvir is the NS5A protein of HCV. This interaction inhibits the replication of the virus by preventing the formation of the replication complex. Additionally, N-Acetyl Daclatasvir interacts with cytochrome P450 3A4 (CYP3A4) enzymes, which are involved in its metabolism. The compound also affects the activity of P-glycoprotein, a transporter protein that influences its distribution and excretion .

Cellular Effects

N-Acetyl Daclatasvir exerts various effects on different cell types and cellular processes. In hepatocytes, the primary site of HCV infection, N-Acetyl Daclatasvir inhibits viral replication, leading to a reduction in viral load. This compound also influences cell signaling pathways by modulating the phosphorylation status of NS5A, which is crucial for viral replication. Furthermore, N-Acetyl Daclatasvir affects gene expression by altering the transcriptional activity of genes involved in antiviral responses .

Molecular Mechanism

The molecular mechanism of N-Acetyl Daclatasvir involves its binding to the NS5A protein of HCV. This binding occurs at the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for the formation of the replication complex. N-Acetyl Daclatasvir disrupts the function of new HCV replication complexes by modulating the phosphorylation status of NS5A. Additionally, the compound undergoes metabolism primarily through the CYP3A4 enzyme, which involves oxidative pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl Daclatasvir change over time. The compound exhibits rapid absorption, with peak plasma concentrations reached within 1-2 hours. Its stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that N-Acetyl Daclatasvir maintains its antiviral activity over extended periods, although its efficacy may decrease due to the development of viral resistance .

Dosage Effects in Animal Models

The effects of N-Acetyl Daclatasvir vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load without causing significant toxicity. At higher doses, N-Acetyl Daclatasvir may induce adverse effects such as hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level do not result in additional antiviral benefits but increase the risk of toxicity .

Metabolic Pathways

N-Acetyl Daclatasvir is involved in several metabolic pathways, primarily mediated by the CYP3A4 enzyme. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites. These metabolites are further processed by enzymes such as P-glycoprotein, which facilitate their excretion. N-Acetyl Daclatasvir also affects metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, N-Acetyl Daclatasvir is transported and distributed through interactions with transporter proteins such as P-glycoprotein. These interactions influence the localization and accumulation of the compound in specific cellular compartments. N-Acetyl Daclatasvir is primarily distributed to the liver, where it exerts its antiviral effects. The compound’s distribution is also affected by its binding to plasma proteins, which modulates its bioavailability .

Subcellular Localization

N-Acetyl Daclatasvir exhibits specific subcellular localization, primarily targeting the endoplasmic reticulum (ER) and other membranous structures involved in viral replication. The compound’s activity is influenced by post-translational modifications such as acetylation, which direct it to specific cellular compartments. These targeting signals ensure that N-Acetyl Daclatasvir effectively inhibits the replication of HCV by disrupting the formation of the replication complex .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Daclatasvir involves the acetylation of Daclatasvir. The process typically starts with the preparation of Daclatasvir, which is synthesized through a series of steps involving the condensation of biphenyl derivatives with imidazole and pyrrolidine intermediates. The acetylation step is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods: Industrial production of N-Acetyl Daclatasvir follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-Acetyl Daclatasvir undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: N-Acetyl Daclatasvir can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated compounds.

Vergleich Mit ähnlichen Verbindungen

    Daclatasvir: The parent compound, known for its high potency and selectivity against hepatitis C virus non-structural protein 5A.

    Sofosbuvir: Another antiviral agent used in combination with Daclatasvir for the treatment of hepatitis C.

    Ledipasvir: A similar non-structural protein 5A inhibitor used in combination therapies for hepatitis C.

Uniqueness: N-Acetyl Daclatasvir is unique due to its enhanced pharmacokinetic properties resulting from acetylation. This modification improves its stability and bioavailability, making it a valuable addition to antiviral therapy regimens. Compared to its parent compound, Daclatasvir, the acetylated derivative offers improved therapeutic potential and reduced side effects.

Biologische Aktivität

N-Acetyl Daclatasvir (N-ACD) is an important derivative of Daclatasvir (DCV), a direct-acting antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. This article delves into the biological activity of N-Acetyl Daclatasvir, focusing on its pharmacodynamics, antiviral efficacy, and clinical implications based on recent research findings.

N-Acetyl Daclatasvir functions as an inhibitor of the HCV nonstructural protein 5A (NS5A), which plays a crucial role in viral replication and assembly. The NS5A protein consists of three domains, with domains I and II being essential for HCV replication, while domain III aids in virion assembly. N-ACD binds to the amino terminus of NS5A, disrupting its function and leading to a rapid decline in viral RNA levels in treated patients .

2.1 In Vitro Studies

Research has demonstrated that N-ACD exhibits potent antiviral activity against multiple HCV genotypes. The half-maximal effective concentration (EC50) values for DCV (and by extension N-ACD) against various HCV genotypes are as follows:

HCV Genotype EC50 (pmol/L)
1a50
1b9
2a71-103
3a146
4a12
5a33

These values indicate that N-ACD is particularly effective against genotype 1b .

2.2 Clinical Studies

In clinical settings, N-ACD has been evaluated alongside other antiviral agents like Sofosbuvir (SOF). A significant study involving over 5,400 patients treated with daclatasvir plus sofosbuvir ± ribavirin reported sustained virologic response (SVR) rates of:

  • Genotype 2: 94.5%
  • Genotype 3: 90.8%

These results highlight the effectiveness of N-ACD in achieving high cure rates across different HCV genotypes .

3.1 Shortened Treatment Durations

A recent study explored the potential for shortened treatment durations using N-ACD in combination with SOF. Patients were treated for either four or eight weeks based on their viral load after two days of therapy. The results showed that:

  • Among patients receiving four weeks of treatment, a cure was achieved in 62% of cases.
  • In contrast, all patients treated for eight weeks were cured.

This suggests that while shorter treatments can be effective, longer durations may be necessary for optimal outcomes, especially in cases with higher initial viral loads .

3.2 Real-world Effectiveness

Another observational study assessed the real-world effectiveness of N-ACD + SOF across various patient demographics. The findings indicated that treatment regimens did not significantly impact SVR rates among patients with different HCV genotypes, reinforcing the drug's broad applicability and effectiveness in diverse populations .

4. Safety Profile

The safety profile of N-Acetyl Daclatasvir has been consistently favorable across studies, with most adverse effects being mild to moderate and manageable. Commonly reported side effects include fatigue, headache, and gastrointestinal disturbances, which are similar to those observed with other direct-acting antivirals .

5. Conclusion

N-Acetyl Daclatasvir represents a significant advancement in the treatment of hepatitis C due to its potent antiviral activity and favorable safety profile. Its ability to achieve high SVR rates across multiple genotypes makes it a valuable option in both clinical and real-world settings. Ongoing research continues to explore its full potential, including the optimization of treatment durations and combinations with other antiviral agents.

Eigenschaften

CAS-Nummer

1800502-75-3

Molekularformel

C₄₄H₅₄N₈O₈

Molekulargewicht

822.95

Synonyme

Dimethyl ((2S,2’S)-(2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.